(Z)-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide
Description
Properties
IUPAC Name |
(Z)-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c20-15-7-9-17(10-8-15)22-13-16(12-19(22)24)21-18(23)11-6-14-4-2-1-3-5-14/h1-11,16H,12-13H2,(H,21,23)/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYUZSXQWKXSNW-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)/C=C\C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the Phenylacrylamide Moiety: The final step involves the coupling of the pyrrolidinone intermediate with a phenylacrylamide derivative. This can be achieved through amide bond formation reactions using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, yielding reduced analogs with different pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide serves as a versatile intermediate for the construction of complex molecular architectures. Its unique structure allows for diverse functionalizations, making it valuable in the development of new synthetic methodologies.
Biology
The compound has shown potential as a bioactive molecule in various biological assays. Its structural features enable interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its pharmacological properties. It has been studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry
In the industrial sector, the compound is utilized in the synthesis of advanced materials, including polymers and coatings. Its chemical reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylpropionamide: Similar structure with a propionamide moiety instead of acrylamide.
(Z)-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylbutyramide: Contains a butyramide group, offering different chemical and biological properties.
Uniqueness
What sets (Z)-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide apart is its specific combination of structural features, which confer unique reactivity and biological activity. Its ability to undergo diverse chemical transformations and interact with various biological targets makes it a valuable compound in multiple scientific disciplines.
Biological Activity
(Z)-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide is a compound of significant interest due to its potential biological activities. This compound features a complex structure that includes a pyrrolidinone ring and a phenylacrylamide moiety, which are known to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be described by the following formula:
This structure includes:
- Pyrrolidinone ring : Contributes to the compound's ability to interact with biological systems.
- Chlorophenyl group : Enhances lipophilicity and potential receptor interactions.
- Phenylacrylamide moiety : Known for its role in enzyme inhibition and other biological activities.
Antibacterial Activity
Research indicates that derivatives of compounds similar to this compound exhibit antibacterial properties. A study demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other bacterial strains .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Specifically, it can inhibit acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes. The inhibitory activity against AChE is particularly noteworthy, as it relates to neuroprotective effects and potential applications in treating neurodegenerative diseases .
| Enzyme | Inhibition Type |
|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibitor |
| Urease | Strong Inhibitor |
Anticancer Properties
The structural components of this compound suggest potential anticancer activity. Compounds with similar scaffolds have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
The mechanism of action for this compound likely involves interactions with specific molecular targets within biological systems. These interactions may modulate enzyme activity or receptor function, leading to altered biochemical pathways. For instance, inhibition of AChE can lead to increased levels of acetylcholine, enhancing neurotransmission.
Case Studies
- Antibacterial Study : A series of synthesized compounds were tested for antibacterial efficacy against various strains. The results indicated that those containing the chlorophenyl group exhibited enhanced antibacterial properties compared to their analogs without this group .
- Enzyme Inhibition Research : In vitro studies demonstrated that compounds structurally related to this compound significantly inhibited urease activity, which is vital for certain pathogenic bacteria .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves:
Cyclization : Formation of the pyrrolidinone ring via intramolecular cyclization of a precursor containing a 4-chlorophenyl group .
Acylation : Introduction of the acrylamide moiety using acryloyl chloride under controlled anhydrous conditions (0–5°C, inert atmosphere) to minimize side reactions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
- Key Parameters : Reaction pH, temperature, and stoichiometry of acryloyl chloride are critical for minimizing hydrolysis or polymerization of the acrylamide group.
Q. How can the structural integrity and stereochemistry of the (Z)-isomer be confirmed?
- Methodological Answer :
- NMR Spectroscopy : NOESY experiments to confirm the (Z)-configuration by observing spatial proximity between the acrylamide proton and the pyrrolidinone ring protons .
- X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) for refinement to resolve bond lengths, angles, and stereochemistry .
- HPLC with Chiral Columns : To distinguish (Z) and (E) isomers using a polar stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C. Store at –20°C in amber vials under argon .
- Photostability : UV-Vis spectroscopy indicates degradation under direct UV light (λ = 254 nm); use light-protected containers .
- Hydrolytic Stability : pH-dependent degradation studies (e.g., in PBS buffers) reveal susceptibility to hydrolysis at pH > 8.0 .
Advanced Research Questions
Q. How can enzymatic oxidation pathways of the acrylamide group be optimized for metabolite profiling?
- Methodological Answer :
- Enzyme Selection : Aldehyde dehydrogenases (Ald-DHs) show preference for saturated substrates (e.g., N-(1-(4-chlorophenyl)-3-oxopropan-2-yl)acetamide) over unsaturated analogs. Use Ald-DH from E. coli for higher conversion rates .
- Reaction Monitoring : LC-MS/MS to track oxidation products (e.g., carboxylic acids). Optimize cofactor concentrations (NAD+ at 2 mM) and reaction time (5–24 h) .
- Kinetic Studies : Determine and using Michaelis-Menten plots under varying substrate concentrations (0.1–10 mM) .
Q. How should conflicting crystallographic data on bond angles/electron density be resolved?
- Methodological Answer :
- Multi-Software Validation : Compare SHELXL refinements with other programs (e.g., Olex2 or Phenix) to identify systematic errors .
- Twinned Data Analysis : Use SHELXD for structure solution and SHELXL for refinement of twinned crystals (BASF parameter adjustment) .
- Electron Density Maps : Apply and maps to validate ambiguous regions (e.g., acrylamide orientation) .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with flexible ligand docking to account for acrylamide conformational changes. Validate with MD simulations (GROMACS, 100 ns) .
- QSAR Models : Correlate substituent effects (e.g., Cl, phenyl groups) with inhibitory activity using Hammett constants and CoMFA .
- Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinities for target receptors (e.g., NMDA or GABA receptors) .
Q. How do structural analogs compare in modulating biological activity?
- Methodological Answer :
- SAR Table :
- Activity Assays : Compare IC50 values in enzyme inhibition (e.g., acetylcholinesterase) and receptor binding (radioligand displacement) .
Methodological Notes
- Contradiction Handling : If biological assay data conflicts with computational predictions, validate via orthogonal assays (e.g., SPR for binding kinetics vs. ITC for thermodynamics) .
- Data Reproducibility : Standardize reaction protocols (e.g., inert atmosphere for acylation) and biological assay conditions (e.g., cell passage number, serum concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
